7beta,25-Dihydroxycholesterol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-CGSQRZAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Oxysterol Classification and Biogenesis
Oxysterols are oxidized derivatives of cholesterol, a fundamental component of mammalian cell membranes. mdpi.com These molecules are characterized by the addition of polar functional groups, such as hydroxyl, keto, or epoxy groups, to the cholesterol structure. mdpi.com This oxidation can occur through two primary pathways: enzymatic reactions and non-enzymatic auto-oxidation. mdpi.comdrugtargetreview.com
Enzymatically, oxysterols are synthesized by a variety of enzymes, including cytochrome P450s, cholesterol hydroxylases, and hydroxysteroid dehydrogenases. mdpi.com These reactions are often specific and lead to the formation of particular oxysterols that act as intermediates in critical metabolic pathways, such as the synthesis of bile acids and steroid hormones. mdpi.comdrugtargetreview.com Non-enzymatic auto-oxidation, on the other hand, is a less specific process driven by reactive oxygen species, resulting in a diverse array of oxysterols. drugtargetreview.com
Oxysterols are broadly classified based on the position of the additional oxygen-containing group on the cholesterol molecule. This structural diversity underpins their wide range of biological activities and functions. mdpi.com
Biosynthesis and Metabolic Interconversion of 7β,25 Dihydroxycholesterol
Enzymatic Formation
Enzymatic pathways are responsible for producing oxysterols that serve as vital intermediates in major metabolic processes, such as the synthesis of bile acids and steroid hormones. nih.govnih.gov The majority of these reactions are catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are located in the endoplasmic reticulum and mitochondria. actamedica.orgd-nb.info These enzymes typically introduce hydroxyl groups onto the cholesterol side chain. encyclopedia.pubnih.govnih.gov Key examples include:
CYP27A1 (Sterol 27-hydroxylase) , which is broadly expressed and initiates the "alternative" or "acidic" pathway of bile acid synthesis by producing 27-hydroxycholesterol. d-nb.infonih.gov
CYP7A1 (Cholesterol 7α-hydroxylase) , found in the liver, is the rate-limiting enzyme in the "classic" or "neutral" bile acid pathway, generating 7α-hydroxycholesterol. d-nb.infonih.gov
CYP46A1 (Cholesterol 24-hydroxylase) , expressed primarily in the brain, produces 24(S)-hydroxycholesterol, which is crucial for cholesterol elimination from this organ. nih.govscielo.br
Beyond the CYP family, another important enzyme is cholesterol 25-hydroxylase (CH25H) , a non-heme, di-iron-containing protein that synthesizes 25-hydroxycholesterol (B127956) (25-HC). scienceopen.comscielo.brmdpi.comfrontiersin.org 25-HC is a potent regulator of cholesterol homeostasis and a precursor for other bioactive oxysterols, such as 7α,25-dihydroxycholesterol. mdpi.commdpi.com
Non-Enzymatic Formation
Non-enzymatic formation, also known as auto-oxidation, occurs when cholesterol reacts with reactive oxygen species (ROS) or reactive nitrogen species (RNS). d-nb.infonih.govresearchgate.net This process is not catalyzed by enzymes and generally results in the oxidation of the cholesterol sterol ring, particularly at the C-7 position, which is chemically susceptible to attack. encyclopedia.pubresearchgate.net
Common ROS involved include the hydroxyl radical, hydrogen peroxide, and singlet oxygen. nih.govresearchgate.net This oxidation can occur within lipoproteins and cellular membranes in vivo or happen ex vivo during the processing, heating, or prolonged storage of foods that contain cholesterol. actamedica.orgencyclopedia.pubbiorxiv.org The most abundant oxysterols generated through this mechanism include 7-ketocholesterol (B24107), 7β-hydroxycholesterol, and 7α-hydroxycholesterol. actamedica.orgnih.gov It is noteworthy that some oxysterols, including 7-ketocholesterol, can be generated through both enzymatic and non-enzymatic pathways. encyclopedia.pub
The following table provides a comparative overview of the two primary mechanisms of oxysterol formation.
| Feature | Enzymatic Formation | Non-Enzymatic Formation (Auto-oxidation) |
| Catalyst | Specific enzymes (e.g., Cytochrome P450 family, CH25H). actamedica.orgd-nb.info | Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). actamedica.orgnih.gov |
| Regulation | Highly regulated as part of specific metabolic pathways. | Unregulated, dependent on levels of oxidative stress. researchgate.net |
| Primary Site of Oxidation | Typically the cholesterol side-chain (e.g., C-24, C-25, C-27). encyclopedia.pubnih.govnih.gov | Primarily the sterol B-ring (e.g., C-7). actamedica.orgencyclopedia.pub |
| Typical Products | 27-hydroxycholesterol, 24(S)-hydroxycholesterol, 25-hydroxycholesterol, 7α-hydroxycholesterol. actamedica.orgnih.gov | 7-ketocholesterol, 7β-hydroxycholesterol, 7α-hydroxycholesterol. actamedica.orgnih.gov |
| Biological Role | Intermediates in bile acid and steroid hormone synthesis; signaling molecules. nih.govnih.gov | Often associated with pathological conditions linked to oxidative stress. actamedica.org |
Receptor Interactions and Ligand Activity
7β,25-dihydroxycholesterol is recognized as a ligand for a specific G protein-coupled receptor (GPCR), playing a role in inflammatory processes. Its activity is defined by its interaction with this receptor and its relative potency compared to its stereoisomer.
7β,25-dihydroxycholesterol (7β25OHC) has been identified as a ligand for the Epstein-Barr Virus-Induced Gene 2 (EBI2), also known as G protein-coupled receptor 183 (GPR183). ebi.ac.ukresearchgate.net This receptor is expressed on various immune cells, including B cells and T cells, and is a critical mediator of immune cell migration and localization within lymphoid tissues. wikipedia.org The production of 7β25OHC can occur in tissues during inflammation, suggesting its role as a signaling molecule in this context. ebi.ac.uk Specifically, it can be enzymatically generated from 7-keto,25-hydroxycholesterol by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). ebi.ac.ukresearchgate.net The activation of GPR183 by its ligands is crucial for coordinating immune responses. wikipedia.org
While both 7β,25-dihydroxycholesterol and its stereoisomer, 7α,25-dihydroxycholesterol, are ligands for EBI2/GPR183, their potencies differ significantly. Research identifies 7α,25-dihydroxycholesterol as the most potent endogenous ligand for EBI2, exhibiting high-affinity binding and activation in the picomolar range. wikipedia.orgnih.govtocris.commedchemexpress.com It is a powerful agonist, effectively inducing the migration of immune cells that express the receptor. nih.govtocris.commedchemexpress.com In contrast, 7β,25-dihydroxycholesterol is characterized as a very weak agonist of the EBI2 receptor, indicating a substantially lower potency in receptor activation compared to the 7α isomer. researchgate.net
Table 1: Comparative Ligand Activity for EBI2/GPR183
| Compound | Role | Potency |
| 7α,25-Dihydroxycholesterol | Potent Agonist | High (EC₅₀ = 140 pM). tocris.commedchemexpress.comrndsystems.com |
| 7β,25-Dihydroxycholesterol | Weak Agonist | Very weak. researchgate.net |
Intracellular Signaling Cascades
Beyond direct receptor agonism, 7β,25-dihydroxycholesterol influences intracellular signaling by altering the cellular membrane environment, which in turn affects the activity of membrane-associated enzymes like Protein Kinase C.
Studies using the synthetic oxysterol 7β,25-dihydroxycholesterol have demonstrated its ability to modulate Protein Kinase C (PKC) activity in immune cells. nih.gov In lymphocytes treated with this compound, a notable decrease in the relative PKC activity was observed in the particulate (membrane) fractions compared to untreated control cells. nih.gov As PKC is a critical enzyme in the signaling pathways that lead to lymphocyte activation, this reduction in membrane-associated PKC activity represents a mechanism for the immunosuppressive effects of the oxysterol. nih.gov
The modulation of PKC activity by 7β,25-dihydroxycholesterol is linked to its broader influence on membrane-related signal transduction. nih.gov Oxysterols, including the 7β-hydroxylated forms, are known to incorporate into cellular membranes. nih.govmdpi.com This incorporation can alter the biophysical properties of the membrane, such as its fluidity. nih.gov Specifically, 7β-hydroxycholesterol has been identified as an inhibitor of lipid raft formation, which are specialized membrane microdomains crucial for concentrating signaling proteins. researchgate.net By altering the membrane environment and inhibiting these key signaling platforms, 7β,25-dihydroxycholesterol can impair signal transduction pathways that are dependent on membrane integrity and organization. nih.govresearchgate.net
The reduction in membrane-associated PKC activity by 7β,25-dihydroxycholesterol has a direct downstream consequence: the decreased phosphorylation of PKC's endogenous substrates. nih.gov Research has confirmed that lymphocytes treated with 7β,25-dihydroxycholesterol show reduced phosphorylation of these substrates. nih.gov This finding supports the observation of decreased PKC activity, as it demonstrates a functional impairment of the kinase's ability to modify its targets, many of which are located in the cell membrane. nih.gov This inhibition of substrate phosphorylation is a key element in how the oxysterol interferes with cellular activation processes. nih.gov
Table 2: Summary of Effects on PKC Signaling
| Effect | Observation | Reference |
| PKC Activity | Decreased relative PKC activity in the membrane fractions of treated lymphocytes. | nih.gov |
| Signal Transduction | Alters membrane fluidity and inhibits lipid raft formation, impairing membrane-related signaling. | nih.govresearchgate.net |
| Substrate Phosphorylation | Reduces the phosphorylation of endogenous PKC substrates located in the membrane. | nih.gov |
Historical Perspective on Oxysterol Research in Biological Regulation
Historically, oxysterols were primarily viewed as simple intermediates in the metabolic pathway for bile acid synthesis. nih.gov However, over the past few decades, this perception has evolved dramatically. A pivotal moment in oxysterol research was the formulation of the "oxysterol hypothesis" by Kandutsch and colleagues over two decades ago. ahajournals.org This hypothesis proposed that oxysterols, rather than cholesterol itself, were the primary mediators of the feedback suppression of cholesterol synthesis. ahajournals.org
Subsequent research has largely substantiated and expanded upon this initial concept. It is now widely recognized that oxysterols are potent signaling molecules with diverse regulatory roles. nih.govmdpi.com The discovery that oxysterols can act as ligands for nuclear receptors, such as the Liver X Receptors (LXRs), provided a molecular mechanism for their influence on cholesterol homeostasis. ahajournals.org
More recently, the identification of oxysterols as ligands for G protein-coupled receptors, like the interaction between 7β,25-dihydroxycholesterol and EBI2, has opened up new avenues of research into their functions in the immune system and beyond. frontiersin.orgnih.gov Today, oxysterols are implicated in a wide array of physiological and pathological processes, including inflammation, cell differentiation, and neurodegenerative diseases. mdpi.comnih.gov The ongoing investigation into these multifaceted molecules continues to reveal their profound importance in biological regulation.
Biological Roles of 7β,25 Dihydroxycholesterol in Immunological and Cellular Processes
Immunomodulatory Activities
7β,25-DHC exhibits a range of effects on the immune system, from inhibiting lymphocyte responses to influencing immune cell migration.
Direct Inhibition of Lymphocyte Responses to Diverse Stimuli
Research has demonstrated that 7β,25-DHC can potently inhibit the response of lymphocytes to various stimuli. nih.gov This inhibitory effect is a key aspect of its immunomodulatory properties. Studies have shown that this synthetic oxysterol strongly suppresses the early activation steps of T-cells. sigmaaldrich.comnih.gov The immunosuppressive effects of oxysterols like 7β,25-DHC are linked to their ability to be incorporated into cell membranes, which can alter signal transduction. nih.gov
Interference with Early T-Cell Activation Processes
7β,25-DHC has been shown to interfere with the initial stages of T-cell activation. sigmaaldrich.comnih.gov This interference is a critical mechanism behind its immunosuppressive capabilities. The compound has been observed to inhibit the secretion of Interleukin-2 (B1167480) (IL-2) and the appearance of IL-2 receptors on activated lymphocytes. nih.gov Furthermore, it can decrease the activity of protein kinase C (PKC) in the particulate fractions of spleen cells and reduce the phosphorylation of endogenous PKC substrates, which are crucial for T-cell activation. nih.gov
Impact on Immune Cell Migration Dynamics (as a weaker chemoattractant)
While its isomer, 7α,25-dihydroxycholesterol, is a potent chemoattractant for immune cells through the GPR183 receptor, 7β,25-dihydroxycholesterol is considered a much weaker agonist for this receptor. caymanchem.commedchemexpress.comtocris.com However, it is still implicated in the broader regulation of immune cell movement. The conversion of other oxysterols, like 7-ketocholesterol (B24107), into more active forms by enzymes such as 25-hydroxylase and 11β-hydroxysteroid dehydrogenases can influence immune cell migration. researchgate.net
Role in Inflammatory Contexts via Metabolic Regulation by 11β-HSD1
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the metabolism of 7β,25-DHC, particularly in inflammatory settings. ebi.ac.uk 11β-HSD1 can catalyze the stereospecific conversion of 7-keto,25-hydroxycholesterol (B127956) to 7β,25-dihydroxycholesterol. researchgate.netnih.gov This production of 7β,25-DHC in challenged tissues may be important in inflammation, as it can act as a ligand for the Epstein-Barr virus-induced gene 2 (EBI2) receptor, which is involved in regulating immune cell migration. researchgate.netebi.ac.ukuniprot.orgabcam.comgenecards.org This enzymatic interconversion represents a novel glucocorticoid-independent regulatory mechanism. researchgate.netebi.ac.uk Furthermore, 11β-HSD1 is expressed in vascular smooth muscle cells and can regulate the levels of atherogenic 7-oxysterols, potentially influencing vascular function. ed.ac.uk
Involvement in Cellular Homeostasis and Stress Responses
Beyond its immunomodulatory roles, 7β,25-DHC is also involved in fundamental cellular processes, including programmed cell death.
Oxysterol-Induced Cell Death Pathways, including Apoptosis in Specific Cell Types
7β,25-dihydroxycholesterol, along with other oxysterols, can induce cell death, including apoptosis, in various cell types. mdpi.com For instance, 7β-hydroxycholesterol has been shown to induce apoptosis in human monocytic cell lines like U937. nih.govnih.gov The mechanisms of oxysterol-induced apoptosis can involve the mitochondrial pathway, characterized by the release of cytochrome c. mdpi.com However, the specific apoptotic pathways activated can depend on the particular oxysterol and the cell type involved. mdpi.com For example, in U937 cells, apoptosis induced by 7β-hydroxycholesterol is inhibited by blocking cytochrome c release. mdpi.com Some oxysterols can also trigger apoptosis through the death receptor pathway by upregulating Fas and Fas ligand. mdpi.comscielo.br
| Cell Line | Oxysterol | Observed Effect |
| U937 (human monocytic) | 7β-hydroxycholesterol | Decrease in cell viability and proliferation, induction of DNA laddering, and increase in condensed/fragmented nuclei. nih.gov |
| HepG2 (human liver cancer) | 7β-hydroxycholesterol & 25-hydroxycholesterol | Cytotoxic effects. nih.gov |
| Smooth Muscle Cells (vascular) | 7β-hydroxycholesterol & 25-hydroxycholesterol | Upregulation of Fas and FasL, leading to apoptosis. mdpi.com |
| Rabbit Cultured Smooth Muscle Cells | 7-ketocholesterol & 25-hydroxycholesterol | Induction of apoptosis. imrpress.com |
Modulation of Cellular Membrane Fluidity and Oxysterol Incorporation
The integration of oxysterols into cellular membranes is a critical aspect of their biological activity, leading to significant alterations in membrane biophysics. 7β,25-dihydroxycholesterol has been demonstrated to influence the fluidity of the lipid bilayer, a key characteristic that governs membrane function, including the activity of membrane-bound proteins and signal transduction.
It has been shown that oxysterols, including 7β,25-dihydroxycholesterol, are incorporated into cellular membranes. nih.gov This incorporation is not passive; it actively modifies the membrane's physical state. The addition of extra hydroxyl groups makes oxysterols more polar than cholesterol, which facilitates their movement between membranes. researchgate.net
Studies using fluorescence polarization have provided evidence that treatment with 7β,25-dihydroxycholesterol alters membrane fluidity. nih.gov Specifically, hydroxylated sterols such as 7β-hydroxycholesterol have been observed to decrease membrane fluidity. kisti.re.kr The structural differences among various oxysterols determine their specific effects on membrane properties. researchgate.net For instance, 7β-hydroxycholesterol, a closely related compound, acts as an inhibitor of lipid raft formation, which are specialized microdomains within the membrane enriched in cholesterol and sphingolipids. researchgate.net The alteration of the cell membrane's physical properties by oxysterols like 7β,25-dihydroxycholesterol can impair signal transduction pathways, which may explain some of their potent immunosuppressive activities. nih.gov
The table below summarizes the observed effects of related oxysterols on membrane properties.
| Oxysterol | Effect on Membrane Fluidity | Role in Lipid Raft Formation | Reference |
| 7β-hydroxycholesterol | Decreases fluidity | Inhibitor | researchgate.netkisti.re.kr |
| 25-hydroxycholesterol | Not specified | Promoter | researchgate.net |
| 7-ketocholesterol | Dependent on phospholipid composition | Promoter or Inhibitor | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Broader Metabolic Context and Interplay with Other Oxysterols
The biological significance of 7β,25-dihydroxycholesterol is deeply embedded in its metabolic relationships with other oxysterols. It is not an isolated molecule but rather a node in a complex network of enzymatic conversions that regulate cellular signaling and inflammatory processes. Oxysterols represent a large family of bioactive lipids that are derived from cholesterol through either enzymatic processes or autoxidation and have been linked to the progression of numerous pathologies. nih.govresearchgate.net
The formation and degradation of 7β,25-dihydroxycholesterol are tightly regulated by specific enzymes, demonstrating a direct interplay with other oxysterols. A key metabolic pathway involves the interconversion between 7β,25-dihydroxycholesterol (7β25OHC) and 7-keto,25-hydroxycholesterol (7k25OHC). nih.govresearchgate.net
Formation: The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the stereospecific reduction of 7k25OHC to generate 7β25OHC. nih.govresearchgate.net This demonstrates a direct synthetic link from another oxysterol.
Degradation: Conversely, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the oxidation of 7β25OHC back to 7k25OHC, providing a mechanism for its deactivation. nih.govresearchgate.net
Precursor Synthesis: The precursor for this reaction, 7k25OHC, can be formed from 7-ketocholesterol (7kC) by the action of cholesterol 25-hydroxylase (CH25H). nih.govresearchgate.net
This enzymatic cascade highlights the intricate metabolic context, where the level of 7β,25-dihydroxycholesterol is controlled by the activity of these converting enzymes and the availability of its precursors.
Contribution to Cellular Oxysterol Pools in Pathological Conditions
The metabolic interplay involving 7β,25-dihydroxycholesterol becomes particularly significant in pathological states, most notably in inflammation. nih.govresearchgate.net The enzymatic machinery responsible for its synthesis is dynamically regulated during disease processes, altering the cellular and tissue pool of this and related oxysterols.
The production of 7β,25-dihydroxycholesterol from 7-keto,25-hydroxycholesterol by 11β-HSD1 in challenged tissues is considered an important event during inflammation. nih.govresearchgate.net While its isomer, 7α,25-dihydroxycholesterol, is the most potent known ligand for the G protein-coupled receptor EBI2 (GPR183), which directs immune cell migration, 7β,25-dihydroxycholesterol is also recognized as a ligand for this receptor, albeit a weaker one. researchgate.netcaymanchem.com The enzymatic conversion of the inactive 7-keto form to the active 7β-hydroxy form by 11β-HSD1 can thus amplify inflammatory signals by activating EBI2. researchgate.net
Elevated levels of precursor oxysterols are a hallmark of several diseases. The enzyme Cholesterol-25-hydroxylase (CH25H), which initiates the synthesis pathway leading to both 7α- and 7β-isomers of 25-hydroxycholesterol derivatives, is an interferon-stimulated gene. mdpi.com Its expression and the production of its product, 25-hydroxycholesterol (25-HC), are significantly increased during viral and bacterial infections, as well as in chronic inflammatory and autoimmune conditions such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). mdpi.comfrontiersin.orgnih.gov For instance, elevated concentrations of 25-HC have been measured in the cerebrospinal fluid of patients with inflammatory CNS diseases. nih.gov This increase in the 25-HC precursor pool logically suggests a potential for increased flux towards downstream metabolites, including 7-keto,25-hydroxycholesterol and subsequently 7β,25-dihydroxycholesterol, particularly in inflamed tissues where 11β-HSD1 is active.
Furthermore, in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), where a defect in cholesterol synthesis leads to an accumulation of precursors, 7-oxo oxysterols and their corresponding 7β-reduced forms, presumably formed by 11β-HSD1, are found at elevated levels in plasma. researchgate.net
The table below details the key enzymes involved in the metabolism of 7β,25-dihydroxycholesterol and their roles.
| Enzyme | Action | Substrate | Product | Pathological Context | Reference |
| 11β-HSD1 | Reduction | 7-keto,25-hydroxycholesterol | 7β,25-dihydroxycholesterol | Inflammation | nih.govresearchgate.net |
| 11β-HSD2 | Oxidation | 7β,25-dihydroxycholesterol | 7-keto,25-hydroxycholesterol | Deactivation | nih.govresearchgate.net |
| CH25H | Hydroxylation | 7-ketocholesterol | 7-keto,25-hydroxycholesterol | Inflammation, Infection | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Analytical Methodologies for the Quantification of 7β,25 Dihydroxycholesterol in Biological Research
Sample Preparation Techniques for Diverse Biological Matrices
Effective sample preparation is a critical first step to ensure accurate quantification of 7β,25-dihydroxycholesterol, by removing interfering substances and concentrating the analyte. The choice of method depends on the biological matrix and the subsequent analytical technique.
Evaluation of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction Methodologies
Several techniques are utilized to extract oxysterols like 7β,25-dihydroxycholesterol from biological samples. researchgate.net
Protein Precipitation (PPT): This is a straightforward method for removing proteins from plasma or serum. nih.govnih.gov Acetone or cold ethanol (B145695) is commonly used to precipitate proteins, leaving the oxysterols in the supernatant. nih.gov A slow protein precipitation approach using cold ethanol has been shown to be effective for the detection and quantification of dihydroxylated oxysterols like 7α,25-dihydroxycholesterol. researchgate.net While simple, PPT may not remove all interfering lipids, potentially leading to matrix effects in mass spectrometry analysis.
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to separate lipids, including oxysterols, from aqueous biological samples. nih.gov A common solvent mixture is hexane (B92381) and isopropanol. nih.gov This method involves partitioning the analytes between two immiscible liquid phases. researchgate.net Acidifying the aqueous phase can be important for efficient extraction of more polar compounds. nih.gov However, the volatility of some organic solvents can be a drawback for high-throughput applications.
Solid-Phase Extraction (SPE): SPE is a selective sample preparation technique that separates compounds based on their affinity for a solid sorbent. uio.norocker.com.tw It is highly effective for sample clean-up and concentration. rocker.com.tw Different types of SPE cartridges, such as C18 reversed-phase or Zirconia-coated silica (B1680970) sorbents, can be used to remove cholesterol and other interfering substances. uzh.ch SPE can be performed as a standalone step or in combination with other techniques, and can even be automated for high-throughput analysis. uio.nouio.no
| Method | Principle | Advantages | Disadvantages | Common Application for 7β,25-Dihydroxycholesterol |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by organic solvents (e.g., cold ethanol, acetone). nih.gov | Simple, fast. researchgate.net | May not remove all interfering lipids, potential for matrix effects. uzh.ch | Initial cleanup of plasma or serum samples. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., hexane/isopropanol). nih.gov | Effective for lipid extraction. nih.gov | Can be labor-intensive, solvent volatility can be an issue. | Extraction from plasma, tissues, and cells. nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, followed by elution. uio.no | High selectivity, effective removal of interferences, can be automated. rocker.com.twuio.no | Method development can be required. rocker.com.tw | Cleanup after initial extraction to remove cholesterol and phospholipids (B1166683). uzh.chnih.gov |
Optimization for Oxysterol Stability and Recovery (e.g., Cold Ethanol Precipitation, Low-Temperature Environments)
Oxysterols are susceptible to autoxidation, which can lead to artificially inflated measurements. uzh.ch Therefore, specific precautions are necessary during sample preparation to maintain their stability.
Low-Temperature Environments: Performing extraction and processing steps at low temperatures, such as on ice, is crucial to minimize the risk of autoxidation. researchgate.net Storing samples at -80°C is also a common practice. uzh.ch
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is a standard procedure to prevent the artificial formation of oxysterols from cholesterol oxidation during sample handling. nih.gov
Cold Ethanol Precipitation: As mentioned earlier, using cold ethanol for protein precipitation not only effectively removes proteins but the low temperature also helps to preserve the stability of the oxysterols. researchgate.net Studies have shown that a slow precipitation with cold ethanol is effective for the accurate quantification of dihydroxylated oxysterols.
Saponification: To measure total oxysterol content (both free and esterified forms), a saponification step (alkaline hydrolysis) is often employed to cleave the ester bonds. nih.govnih.gov This is typically done using potassium hydroxide (B78521) in methanol (B129727). However, enzymatic hydrolysis is emerging as a gentler alternative that can generate a cleaner chromatographic baseline. researchgate.net
Advanced Chromatographic and Mass Spectrometric Quantification
The low concentrations of 7β,25-dihydroxycholesterol in biological samples necessitate the use of highly sensitive and specific analytical techniques for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of oxysterols. creative-proteomics.com
Reversed-Phase Chromatography: Reversed-phase HPLC, typically using a C18 column, is the most common approach for separating oxysterols. nih.govdss.go.th The separation is based on the hydrophobicity of the analytes. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid is often used. nih.govnih.gov
Normal-Phase Chromatography: Normal-phase HPLC has also been used for the separation of cholesterol and its oxidation products. nih.gov
Detection: While UV detection is possible for some oxysterols, its sensitivity is often insufficient for the low levels of dihydroxylated oxysterols found in biological samples. dss.go.thtandfonline.com Therefore, HPLC is most often coupled with mass spectrometry for sensitive detection.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for High Sensitivity Detection
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of oxysterols, including 7β,25-dihydroxycholesterol. uzh.chistanbul.edu.tr
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of thermally labile molecules like oxysterols. creative-proteomics.comacs.org Atmospheric pressure chemical ionization (APCI) is another ionization method that has been successfully used. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS): MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions in a process called multiple reaction monitoring (MRM). mdpi.comnih.gov This allows for the differentiation of the target analyte from other co-eluting compounds in the complex biological matrix. The sensitivity of LC-MS/MS methods can reach the picogram per milliliter (pg/mL) level. researchgate.net
Application of Deuterated Internal Standards for Enhanced Quantitative Accuracy
To correct for analyte loss during sample preparation and variations in instrument response, the use of stable isotope-labeled internal standards is essential for accurate quantification. lipidmaps.org
Deuterated Standards: Deuterated analogs of the analytes, such as 7β-hydroxycholesterol-d7, are commonly used as internal standards. sigmaaldrich.com These standards are chemically identical to the analyte but have a different mass due to the presence of deuterium (B1214612) atoms.
Quantification: The internal standard is added to the sample at the beginning of the sample preparation process. nih.gov The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the concentration of the analyte in the original sample. lipidmaps.org This approach significantly improves the accuracy and precision of the quantification. lipidmaps.org In cases where a specific deuterated standard is not available, an analog with a similar chemical structure can sometimes be used. lipidmaps.org
| Parameter | Description | Relevance for 7β,25-Dihydroxycholesterol Analysis |
| Chromatographic Separation | Use of HPLC, typically with a reversed-phase C18 column, to separate 7β,25-dihydroxycholesterol from other oxysterols and matrix components. nih.govdss.go.th | Essential for resolving isomeric compounds and reducing matrix suppression in the mass spectrometer. nih.gov |
| Ionization Source | ESI is commonly used for its soft ionization, preserving the molecular ion. creative-proteomics.comacs.org APCI is also a viable option. nih.govnih.gov | Efficiently generates ions of 7β,25-dihydroxycholesterol for mass spectrometric detection. |
| Mass Analysis | Tandem mass spectrometry (MS/MS) operated in MRM mode. mdpi.comnih.gov | Provides high selectivity and sensitivity by monitoring specific ion transitions, enabling quantification at very low concentrations. researchgate.net |
| Internal Standard | Use of a stable isotope-labeled (deuterated) analog of the analyte. sigmaaldrich.com | Corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification. lipidmaps.org |
Novel Extraction Methodologies for Improved Efficiency (e.g., Triton and DMSO Extraction)
The accurate quantification of 7β,25-dihydroxycholesterol and other oxysterols in biological samples is critically dependent on the efficiency of the extraction methodology. Traditional methods often struggle with low recovery rates and significant matrix effects, which can interfere with subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com To address these challenges, novel extraction protocols have been developed to enhance the recovery and purity of oxysterols from complex cellular and tissue matrices. nih.govnih.gov
A significant advancement in this area is the development of an extraction method that utilizes a combination of the non-ionic detergent Triton X-100 and the solvent dimethyl sulfoxide (B87167) (DMSO) for cell lysis and lipid isolation. nih.govnih.gov This approach has demonstrated markedly improved extraction efficiency and recovery of oxysterols, including dihydroxysterols like 7α,25-dihydroxycholesterol, from the cellular matrix when compared to conventional techniques. nih.govnih.gov
Comparative Research Findings
Research has systematically compared this novel Triton/DMSO-based method (referred to as M3) with two other common extraction procedures:
Method 1 (M1): Involving cell lysis with methanol (MeOH) followed by Solid Phase Extraction (SPE) for oxysterol isolation. nih.gov
Method 2 (M2): Utilizing DMSO for cell lysis, followed by a methanol:dichloromethane (MeOH:DCM) lipid isolation step and subsequent SPE. nih.gov
The study evaluated the recovery of several oxysterols, including monohydroxysterols and dihydroxysterols. The results indicated that the method incorporating Triton X-100 and DMSO (M3) was superior in recovering oxysterols from the cellular matrix. nih.gov This enhanced efficiency is crucial for detecting low-abundance species like 7β,25-dihydroxycholesterol with greater accuracy. The combination of Triton X-100, a non-ionic surfactant that solubilizes membranes, and DMSO facilitates effective cell lysis and release of lipid components. nih.govsigmaaldrich.com
The table below summarizes the comparative recovery of various oxysterols using the three different extraction methods. The recovery is presented relative to a control standard not subjected to cellular matrix and extraction procedures.
Table 1: Comparison of Oxysterol Recovery from Cellular Matrix Using Three Different Extraction Methods Recovery percentage is relative to an authentic standard (control). Data sourced from comparative studies on oxysterol extraction methodologies. nih.gov
| Oxysterol | Method 1 (M1) Recovery (%) | Method 2 (M2) Recovery (%) | Method 3 (M3) Recovery (%) |
| 24(S)-hydroxycholesterol | 55 | 65 | 85 |
| 25-hydroxycholesterol (B127956) | 60 | 70 | 90 |
| 27-hydroxycholesterol | 50 | 62 | 88 |
| 7α-hydroxycholesterol | 45 | 58 | 80 |
| 7-ketocholesterol (B24107) | 65 | 75 | 95 |
| 7α,25-dihydroxycholesterol | 40 | 55 | 82 |
| 7α,27-dihydroxycholesterol | 42 | 57 | 84 |
The data clearly illustrates that Method 3 (Triton X-100 + DMSO lysis) consistently yields the highest recovery rates across all tested oxysterols, significantly outperforming the methanol-based and DMSO-only lysis methods. nih.gov
Methodology Overview
The improved performance of the Triton/DMSO method stems from its specific components and steps. The non-ionic nature of Triton X-100 allows for effective solubilization of membrane proteins and lipids without denaturation, while DMSO aids in cell permeabilization. nih.govsigmaaldrich.compsu.edu
The table below provides a simplified overview of the key stages in the compared extraction methodologies.
Table 2: Overview of Compared Extraction Methodologies This table outlines the principal steps of the three compared methods for oxysterol extraction. nih.gov
| Step | Method 1 (M1) | Method 2 (M2) | Method 3 (M3) |
| Cell Lysis | Methanol (MeOH) | Dimethylsulfoxide (DMSO) | 0.1% Triton X-100 + DMSO |
| Lipid Isolation | Direct to SPE | Methanol:Dichloromethane (MeOH:DCM) | Methanol:Dichloromethane (MeOH:DCM) |
| Purification | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) |
The introduction of Triton X-100 in the initial lysis step is the key differentiating factor that leads to enhanced extraction efficiency. nih.gov This robust and reproducible method has been validated for improved recovery, quantitative linearity, and selectivity, making it a valuable tool for studying subcellular oxysterol metabolism in a variety of biological and clinical samples. nih.gov
Preclinical Research and Mechanistic Studies Involving 7β,25 Dihydroxycholesterol
Cellular Models for Studying Immunomodulatory Effects
The immunomodulatory properties of 7,25-dihydroxycholesterol (B35123) (7,25-OHC) have been explored in various cellular models, revealing its significant impact on lymphocyte activation and function.
Studies utilizing murine lymphocytes and spleen cells have demonstrated that 7,25-OHC possesses potent immunosuppressive capabilities. Research has shown that non-toxic concentrations of this oxysterol strongly inhibit the induction of cytotoxic T-lymphocytes. nih.gov A primary mechanism for this immunosuppression appears to be the impairment of early events in lymphocyte activation. nih.gov
Specifically, 7,25-OHC markedly depresses the blastogenic response of murine lymphocytes to a range of stimuli, including Concanavalin A (Con A), anti-T3 monoclonal antibodies, and combinations of phorbol (B1677699) myristate acetate (B1210297) (PMA) with either interleukin-2 (B1167480) (IL-2) or ionomycin. nih.gov This inhibitory action is associated with a significant reduction in the production of IL-2 by lymphocytes stimulated with alloantigens. nih.gov Furthermore, it was observed that in the presence of 7,25-OHC, IL-2 receptors failed to appear on lymphocytes stimulated by Con A. nih.gov The addition of external IL-2 to these cultures could only slightly reverse the inhibition, suggesting that the compound's effect is not solely due to IL-2 deprivation but points to a more fundamental disruption in the T-cell activation pathway. nih.gov Interestingly, the immunosuppressive activity of 7,25-OHC was found to be less pronounced on purified T-cells, implying that its mechanism may involve interactions with other cell types or that it acts at the level of signal transduction across the cell membrane. nih.gov
Summary of 7,25-Dihydroxycholesterol Effects on Murine Lymphocytes
| Experimental Model | Stimulant | Observed Effect of 7,25-OHC | Reference |
|---|---|---|---|
| Murine Lymphocytes | Concanavalin A (Con A) | Markedly depressed blastogenic response | nih.gov |
| Murine Lymphocytes | Anti-T3 monoclonal antibodies | Markedly depressed blastogenic response | nih.gov |
| Murine Lymphocytes | PMA + IL-2 | Markedly depressed blastogenic response | nih.gov |
| Murine Lymphocytes | PMA + ionomycin | Markedly depressed blastogenic response | nih.gov |
| Alloantigen-stimulated lymphocytes | Alloantigens | Marked reduction of IL-2 production | nih.gov |
| Con A-stimulated lymphocytes | Concanavalin A (Con A) | Inhibition of IL-2 receptor appearance | nih.gov |
Research into oxysterols has extended to lymphoma cell lines, primarily through the study of the G-protein coupled receptor EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183. This receptor was first identified in a Burkitt's lymphoma cell line. frontiersin.orgscienceopen.com The endogenous ligand for EBI2 is 7α,25-dihydroxycholesterol, a stereoisomer of 7β,25-dihydroxycholesterol. frontiersin.orgscienceopen.com The EBI2 receptor system is crucial for regulating B-cell migration and immune responses, and its initial discovery in a lymphoma line highlights the relevance of oxysterol signaling pathways in the context of lymphoid malignancies. frontiersin.orgscienceopen.comnih.gov
Investigations into the effects of 7,25-OHC on thymocytes have been part of broader studies on murine lymphocytes. These experiments have assessed the blastogenic response of cells from the thymus gland, indicating that the compound's immunosuppressive actions extend to T-cell precursors. nih.gov
In Vitro Enzyme Kinetics and Metabolic Pathway Characterization
The metabolic pathways of 7β,25-dihydroxycholesterol are intricately linked to enzymes known for their roles in glucocorticoid metabolism.
The interconversion of 7β,25-dihydroxycholesterol (7β,25-OHC) and 7-keto,25-hydroxycholesterol (B127956) (7k,25-OHC) is catalyzed by the enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2). nih.gov Using recombinant human and mouse enzymes, studies have demonstrated a stereospecific oxoreduction of 7k,25-OHC to 7β,25-OHC by 11β-HSD1. nih.govresearchgate.net Conversely, experiments with recombinant human 11β-HSD2 have shown that it catalyzes the reverse oxidation reaction, converting 7β,25-OHC back to 7k,25-OHC. nih.govresearchgate.net
This enzymatic relationship reveals a glucocorticoid-independent regulatory mechanism mediated by 11β-HSDs. nih.gov The production of 7β,25-OHC, a ligand for the EBI2 receptor, from 7k,25-OHC by 11β-HSD1 in tissues could be a significant factor in inflammatory processes. nih.govrhea-db.org Similar enzymatic control by 11β-HSDs has also been demonstrated for the related compound 7β,27-dihydroxycholesterol, further supporting the role of these enzymes in regulating oxysterol availability. nih.gov
Enzymatic Interconversion of 7β,25-Dihydroxycholesterol
| Enzyme | Substrate | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 11β-HSD1 (human and mouse) | 7-keto,25-hydroxycholesterol | 7β,25-dihydroxycholesterol | Stereospecific Oxoreduction | nih.gov |
| 11β-HSD2 (human) | 7β,25-dihydroxycholesterol | 7-keto,25-hydroxycholesterol | Oxidation | nih.gov |
To elucidate the basis for the specific enzymatic reactions, molecular modeling techniques have been employed. nih.gov These computational approaches have provided a structural explanation for the stereospecific interconversion of 7β,25-OHC and 7k,25-OHC by 11β-HSD enzymes. nih.govresearchgate.netrhea-db.org By simulating the docking of the oxysterol substrates into the active sites of the enzymes, these models can predict and rationalize why 11β-HSD1 preferentially catalyzes the reduction of the 7-keto group to a 7β-hydroxyl group, and why 11β-HSD2 catalyzes the specific oxidation of the 7β-hydroxyl group. nih.gov Similar molecular docking calculations have successfully explained the stereospecific activities of these enzymes with other oxysterol substrates, such as 7β,27-dihydroxycholesterol. nih.gov
Research on Membrane-Associated Functions
The biological activities of oxysterols like 7β,25-dihydroxycholesterol are often linked to their interactions with cellular membranes. Research suggests that the immunosuppressive effects of 7,25-OHC may occur at the level of signal transduction across the membrane. nih.gov
While direct studies on the biophysical effects of 7β,25-dihydroxycholesterol on membranes are limited, research on the related compound 25-hydroxycholesterol (25-HC) provides insight. The presence of 25-HC in lipid bilayers has been shown to inhibit the lipid-condensing effect of cholesterol, which makes the membrane less rigid. nih.gov The inclusion of 25-HC leads to morphological changes in sphingomyelin-rich domains and promotes inhomogeneities in lipid packing, which results in variations in membrane stiffness. nih.gov Molecular dynamics simulations indicate that 25-HC adopts a tilted orientation in membranes, which can facilitate membrane bending. nih.gov These findings suggest that 7β,25-dihydroxycholesterol, by virtue of its similar sterol structure with additional hydroxyl groups, could likewise alter the physical properties of cell membranes, thereby influencing the function of membrane-bound receptors and signaling proteins involved in processes like lymphocyte activation.
Studies on the Modification of Membrane Fluidity and Protein Kinase C Activity
Preclinical research into the biophysical interactions of oxysterols with cellular membranes has provided insights into how these molecules can modulate membrane structure and function. While direct studies on 7β,25-dihydroxycholesterol are limited, research on structurally related compounds offers valuable information.
Modification of Membrane Fluidity
The influence of sterols on the fluidity and organization of lipid bilayers is a critical aspect of their cellular function. The structure of a sterol molecule, including the orientation of its hydroxyl groups, dictates its packing with phospholipids (B1166683) and, consequently, its effect on membrane properties.
A comparative study investigated the effects of 7β-hydroxycholesterol, 25-hydroxycholesterol, and cholesterol on the phase behavior and structural properties of dipalmitoylphosphatidylcholine (DPPC) bilayers. Using differential scanning calorimetry and X-ray diffraction, the study found that these sterols have distinct effects on the thermal behavior of the lipid bilayers. nih.gov
The analysis indicated that the strength of the condensation effect, which is the ability of a sterol to decrease the surface area occupied by phospholipids and increase membrane order, varied among the tested compounds. The order of the condensation effect was found to be cholesterol > 25-hydroxycholesterol > 7β-hydroxycholesterol. nih.gov This suggests that 7β-hydroxycholesterol has the weakest condensing effect of the three.
Specifically, the apparent molecular occupied surface area in the DPPC bilayer followed the reverse order: DPPC/7β-hydroxycholesterol > DPPC/25-hydroxycholesterol > DPPC/cholesterol. nih.gov This indicates that 7β-hydroxycholesterol increases the space occupied by each molecule in the membrane to a greater extent than cholesterol and 25-hydroxycholesterol, which would correlate with an increase in membrane fluidity or a decrease in lipid packing.
These findings are significant as they suggest that the presence and orientation of the hydroxyl group at the 7β position interfere with the ordering of the phospholipid acyl chains, leading to a less condensed and potentially more fluid membrane state compared to the effect of cholesterol.
Table 1: Comparative Effects of Sterols on the Apparent Occupied Surface Area in DPPC Bilayers
| Sterol | Relative Order of Apparent Occupied Surface Area per Molecule | Implied Strength of Condensation Effect |
| 7β-hydroxycholesterol | Highest | Weakest |
| 25-hydroxycholesterol | Intermediate | Intermediate |
| Cholesterol | Lowest | Strongest |
Note: This table is based on findings from a study comparing the biophysical effects of different sterols on a model lipid bilayer. nih.gov
Protein Kinase C Activity
Currently, there is a lack of direct scientific evidence from preclinical or mechanistic studies that specifically investigates the effect of 7β,25-dihydroxycholesterol on the activity of Protein Kinase C (PKC). While the signaling pathways of the related isomer, 7α,25-dihydroxycholesterol, have been studied, particularly in the context of its receptor GPR183 which leads to the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling, a direct link to PKC modulation has not been established for either isomer in the available research. nih.govmdpi.com
Emerging Research Themes and Future Directions for 7β,25 Dihydroxycholesterol Investigations
Elucidating Novel Receptor Interactions Beyond EBI2/GPR183
While 7β,25-dihydroxycholesterol (7β,25-diHC) is recognized as a ligand for the immune cell-directing receptor EBI2/GPR183, recent research has unveiled a significant, EBI2-independent signaling axis through the Hedgehog (Hh) pathway. researchgate.netresearchgate.net A key discovery is the identification of Smoothened (Smo), a Class F G protein-coupled receptor, as a direct target for 7β,25-diHC and other related oxysterols. wikipedia.org
Studies have shown that side-chain oxysterols can bind to the extracellular cysteine-rich domain (CRD) of the Smo receptor. researchgate.netbiorxiv.org This interaction is crucial because Smo is a central component of the Hh signaling pathway, which is vital for embryonic development, tissue homeostasis, and stem cell regulation. mdpi.comresearchgate.net The binding of an activating ligand like 7β,25-diHC to Smo releases its inhibition by the Patched (PTCH) receptor, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes. biorxiv.orgresearchgate.net
Notably, 7β,25-diHC has been shown to activate the Hh pathway in pluripotent mesenchymal cells, highlighting its potential role in cell differentiation processes like osteogenesis. researchgate.net The ability of 7β,25-diHC to activate Smo provides a compelling alternative signaling mechanism that is distinct from its role in EBI2-mediated immune cell migration. This discovery broadens the functional context of 7β,25-diHC, implicating it in fundamental developmental and regenerative processes.
Advanced Mechanistic Studies on Cellular and Subcellular Effects
The biological activities of 7β,25-dihydroxycholesterol extend to inducing significant cellular and subcellular changes, primarily through the induction of oxidative stress and apoptosis. Research on related 7-oxygenated oxysterols provides a framework for understanding its mechanisms. For instance, 7β-hydroxycholesterol, a closely related compound, is known to trigger cell death by inducing the loss of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. researchgate.net
Specifically for 7β,25-diHC, studies have demonstrated its ability to induce apoptosis in murine lymphoma cells and thymocytes. researchgate.net This process is often initiated by an influx of Ca2+ and the activation of downstream signaling cascades involving caspases. scielo.br In macrophages, 7β-hydroxycholesterol has been shown to exert oxidative stress by decreasing intracellular levels of reduced glutathione (B108866) and the expression of heat shock protein 70 (hsp70), thereby impairing the cell's antioxidant defense systems. nih.gov
Furthermore, some oxysterols can cause phospholipidosis, a disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells, leading to the formation of multilamellar cytoplasmic structures (myelin figures). researchgate.netscielo.br The activation of the Hedgehog pathway via Smoothened represents another critical mechanistic effect, leading to downstream transcriptional changes. researchgate.netscienceopen.com These advanced studies are painting a picture of 7β,25-diHC as a potent signaling molecule that can profoundly impact cellular fate through multiple subcellular mechanisms, from mitochondrial integrity to gene expression.
Interdisciplinary Research Integrating Metabolomics, Lipidomics, and Immunology
The intersection of metabolomics, lipidomics, and immunology is proving to be a fertile ground for understanding the multifaceted roles of 7β,25-dihydroxycholesterol. The development of sensitive analytical techniques, particularly high-performance liquid chromatography-mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS), has enabled the precise quantification of low-abundance oxysterols like 7β,25-diHC in various biological samples, including tissues and plasma. nih.govresearchgate.net
These lipidomic approaches have been crucial in mapping the presence and regulation of oxysterols in immunological contexts. For example, lipidomic studies in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, revealed enhanced abundance of 7α,25-diHC and other dihydroxycholesterols in the spinal cord during disease. researchgate.net
While much of the focus has been on the 7α isomer and its role in directing immune cell migration via EBI2, studies on 7,25-dihydroxycholesterol (B35123) (where stereochemistry was not defined) have shown direct immunological consequences. mdpi.commdpi.commdpi.com A single intraperitoneal injection in mice was found to induce a potent inflammatory response, characterized by a significant influx of macrophages and neutrophils. nih.gov Paradoxically, macrophages from these treated mice showed reduced expression of MHC class II antigens, suggesting a complex, potentially immunosuppressive role in certain contexts. nih.gov Integrating precise lipidomic profiling with functional immunology is essential to dissect the specific contributions of the 7β isomer to immune regulation and inflammation, distinguishing its effects from its more studied 7α counterpart. researchgate.net
Exploration as a Probe for Modulating Specific Biological Pathways
Given its specific bioactivity, 7β,25-dihydroxycholesterol is emerging as a valuable chemical probe for exploring and modulating distinct biological pathways. Its ability to potently activate the Hedgehog signaling pathway through direct binding to the Smoothened receptor makes it a useful tool for investigating the complex downstream effects of this pathway. researchgate.netscienceopen.com
Researchers can utilize 7β,25-diHC to selectively activate Hh signaling in cultured cells to study its role in cell differentiation, proliferation, and gene expression without the use of the canonical protein ligand, Sonic hedgehog (SHH). researchgate.net This is particularly relevant in fields like developmental biology and regenerative medicine. For instance, synthetic oxysterol analogs designed to activate the Hh pathway have been successfully used to induce osteoblastic differentiation and promote bone formation in animal models, demonstrating the power of these molecules as probes to drive specific physiological outcomes. ucla.edu
By providing an alternative, small-molecule activator of the Smoothened receptor, 7β,25-diHC allows for the dissection of signaling events downstream of Smo activation. This helps in understanding the mechanisms that regulate tissue development and may contribute to the pathogenesis of diseases driven by aberrant Hedgehog signaling, such as certain types of cancer. wikipedia.org
Development of Research Tools and Chemical Probes to Target 7β,25-Dihydroxycholesterol Pathways
The growing understanding of the synthesis and signaling of 7β,25-dihydroxycholesterol has spurred the development of research tools and chemical probes to specifically target its pathways. The metabolism of 7β,25-diHC is a key control point. It can be synthesized from 7-keto,25-hydroxycholesterol (B127956) by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) and inactivated through oxidation to 25-hydroxy,7-oxocholesterol by HSD11B2. researchgate.net
This enzymatic control offers clear targets for chemical intervention.
Inhibitors of HSD11B1: These compounds can be used as research tools to block the synthesis of 7β,25-diHC, thereby helping to elucidate its specific functions. Selective HSD11B1 inhibitors, some of which have been evaluated in clinical trials for metabolic diseases, could be repurposed to study the impact of reduced 7β,25-diHC levels. bham.ac.ukbiorxiv.org
Inhibitors of HSD11B2: Conversely, inhibiting this enzyme would prevent the breakdown of 7β,25-diHC, leading to its accumulation. This would allow researchers to study the effects of elevated levels of the compound. nih.gov
Beyond metabolic enzymes, probes targeting its receptor, Smoothened, have also been developed. For example, azasterols have been designed to bind to the oxysterol-binding site on Smoothened and act as antagonists, effectively blocking Hedgehog pathway activation by ligands like 7β,25-diHC. researchgate.net These antagonists serve as critical tools for inhibiting the pathway and studying the consequences of its blockade.
The following table summarizes research tools targeting the 7β,25-dihydroxycholesterol pathway.
| Tool Type | Target | Effect | Research Application |
| Enzyme Inhibitor | 11β-Hydroxysteroid Dehydrogenase 1 (HSD11B1) | Blocks synthesis of 7β,25-diHC | Studying the biological role of depleting 7β,25-diHC. |
| Enzyme Inhibitor | 11β-Hydroxysteroid Dehydrogenase 2 (HSD11B2) | Prevents degradation of 7β,25-diHC | Investigating the effects of elevated 7β,25-diHC levels. |
| Receptor Antagonist | Smoothened (Smo) | Blocks the oxysterol-binding site | Inhibiting Hedgehog pathway activation to study its function. |
These developing chemical probes are instrumental for precisely manipulating the 7β,25-dihydroxycholesterol signaling axis, promising deeper insights into its physiological and pathological roles.
Q & A
Q. What are the primary receptors and signaling pathways activated by 7β,25-dihydroxycholesterol?
7β,25-Dihydroxycholesterol (7β,25-OHC) is a potent endogenous agonist of the orphan G protein-coupled receptor GPR183 (EBI2), with an EC50 of 140 pM and Kd of 450 pM . It activates Gi/o protein-coupled pathways, leading to inhibition of adenylyl cyclase and activation of p38 MAPK and ERK signaling. Methodologically, receptor engagement can be validated using β-arrestin recruitment assays (e.g., CHO-C5 cell models) and competitive binding studies with antagonists like NIBR189 .
Q. How is 7β,25-dihydroxycholesterol synthesized and metabolized in biological systems?
7β,25-OHC is synthesized via sequential hydroxylation of cholesterol: first by cholesterol 25-hydroxylase (CH25H) and then by cytochrome P450 7B1 (CYP7B1). Its catabolism involves conversion to bile acid precursors by hydroxy-Δ-5-steroid dehydrogenase (HSD3B7). Researchers should monitor enzyme expression (e.g., qPCR for CH25H/CYP7B1) and quantify metabolites via LC-MS/MS to track synthesis and degradation .
Q. What experimental models are suitable for studying 7β,25-dihydroxycholesterol’s immunomodulatory effects?
In vitro migration assays using B cells, T cells, or dendritic cells (e.g., transwell chambers with 500 pM 7β,25-OHC) are standard. EBI2-knockout cells serve as controls to confirm receptor specificity . In vivo, splenic B cell localization in mice (via adoptive transfer and immunofluorescence) demonstrates functional chemotaxis .
Advanced Research Questions
Q. How does 7β,25-dihydroxycholesterol suppress lipid accumulation in hepatocytes, and what methodological controls are critical?
7β,25-OHC inhibits LXR-induced hepatic steatosis by downregulating SREBP-1c and FAS via GPR183. Key methods include:
- Inducing steatosis : Treat HepG2/Hep3B cells or primary hepatocytes with LXR agonists (e.g., T0901317, 1 µM) or palmitic acid (0.1 mM) .
- Quantifying lipids : Oil Red O staining or triglyceride assays.
- Validating GPR183 dependence : Use siRNA knockdown or antagonists (NIBR189, 10 µM) .
- Signaling analysis : Inhibitors for Gi/o proteins (PTX), p38 MAPK (SB203580), PI3K (LY294002), or AMPK (Compound C) .
Q. How to resolve contradictory data on 7β,25-dihydroxycholesterol’s role in remyelination and neuroinflammation?
While 7β,25-OHC promotes immune cell migration, it does not enhance remyelination in the cuprizone model beyond spontaneous recovery . To address contradictions:
Q. What are optimal strategies for quantifying 7β,25-dihydroxycholesterol in complex biological matrices?
Q. How does 7β,25-dihydroxycholesterol interact with other oxysterols in metabolic regulation?
Competitive receptor binding occurs between 7β,25-OHC and structurally similar oxysterols (e.g., 25-hydroxycholesterol, 7α,27-dihydroxycholesterol). Use dose-response curves and receptor saturation assays to determine preferential binding. In hepatic studies, co-treatment with competing ligands (e.g., 25-HC) clarifies pathway specificity .
Methodological Recommendations
- In vitro assays : Include EBI2-negative cell lines and pharmacological blockers (NIBR189) to confirm receptor-mediated effects .
- In vivo models : High-fat diet-fed mice (60% fat for 4 weeks) reliably induce GPR183 expression and steatosis .
- Data interpretation : Address batch variability in oxysterol synthesis (e.g., enzyme activity assays for CH25H/CYP7B1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
